molecular formula C14H19N3O2 B12548491 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile CAS No. 821776-97-0

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile

Cat. No.: B12548491
CAS No.: 821776-97-0
M. Wt: 261.32 g/mol
InChI Key: MCZNCMPRXPCLLR-UHFFFAOYSA-N
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Description

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is an organic compound that belongs to the class of nitrobenzonitriles. This compound is characterized by the presence of a hexyl group, a methylamino group, and a nitro group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of the hexyl and methylamino groups. One common method involves the nitration of 2-chlorobenzonitrile to form 2-nitrobenzonitrile, which is then subjected to a nucleophilic substitution reaction with hexylamine and methylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of 4-[Hexyl(methyl)amino]-2-aminobenzonitrile.

    Reduction: Formation of 4-[Hexyl(methyl)amino]-2-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is used in several scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hexyl and methylamino groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: A phenolic compound with antimicrobial properties.

    4-Methyl-3-nitrobenzonitrile: A simpler nitrobenzonitrile derivative used in organic synthesis.

Uniqueness

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hexyl and methylamino groups distinguishes it from other nitrobenzonitrile derivatives, making it a valuable compound for various research applications.

Properties

CAS No.

821776-97-0

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[hexyl(methyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-3-4-5-6-9-16(2)13-8-7-12(11-15)14(10-13)17(18)19/h7-8,10H,3-6,9H2,1-2H3

InChI Key

MCZNCMPRXPCLLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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